Buprofezin standard CAS number 69327-76-0
Buprofezin standard CAS number 69327-76-0
An In-depth Technical Guide to Buprofezin (CAS No. 69327-76-0)
Introduction
Buprofezin, with the Chemical Abstracts Service (CAS) number 69327-76-0, is a thiadiazine insect growth regulator (IGR) used to control a variety of sap-sucking insect pests.[1][2] It is recognized for its specific mode of action, which is distinct from conventional neurotoxic insecticides.[3] Buprofezin is primarily effective against the immature larval and nymphal stages of insects such as whiteflies, leafhoppers, planthoppers, scale insects, and mealybugs.[3][4][5] Its application is prevalent in the protection of crops like citrus, cotton, rice, and various vegetables.[4][5]
This technical guide provides a comprehensive overview of Buprofezin, detailing its physicochemical properties, mechanism of action, toxicological profile, metabolic pathways, environmental fate, and standard analytical methodologies. The information is intended for researchers, scientists, and professionals involved in drug development and pesticide science.
Physicochemical Properties
Buprofezin is a white to pale beige or pale yellow crystalline solid.[5][6] X-ray crystal structure analysis has shown that Buprofezin exists exclusively as the Z-isomer in both solid and dissolved states.[2][7] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Buprofezin
| Property | Value | Reference |
|---|---|---|
| CAS Number | 69327-76-0 | [5] |
| Molecular Formula | C₁₆H₂₃N₃OS | [5] |
| Molecular Weight | 305.44 g/mol | [5] |
| Melting Point | 104-106.1 °C | [5][6] |
| Boiling Point | 273 °C (at 12 torr) | [5][8] |
| Vapor Pressure | 9.4 x 10⁻⁶ mm Hg (1.25 x 10⁻³ Pa) at 25 °C | [5][6] |
| Water Solubility | 0.9 mg/L at 20-25 °C | [5][6] |
| Log Kow (Octanol/Water Partition Coefficient) | 4.93 (at pH 7) | [6] |
| Density | 1.18 g/cm³ | [5] |
| Henry's Law Constant | 4.2 x 10⁻⁶ atm·m³/mol at 25 °C | [6] |
| Appearance | White to Pale Beige Solid/Crystals |[5][6] |
Mechanism of Action
Buprofezin's primary mode of action is the inhibition of chitin (B13524) biosynthesis in insects.[3][9][10] Chitin is a vital polymer that forms the insect's exoskeleton (cuticle). By interfering with its synthesis, Buprofezin disrupts the molting process (ecdysis), particularly in nymphs and larvae, leading to their death before they reach maturity.[3][10][11] It also suppresses oviposition in adult insects and can cause treated females to lay sterile eggs.[11] This mechanism makes it a highly selective insecticide with low toxicity to beneficial insects that do not belong to the order Homoptera.[3]
Some studies suggest a secondary action involving the disruption of hormonal balance and prostaglandin (B15479496) synthesis, which contributes to its effects on molting and reproduction.[10][11]
In non-target mammalian cells, research indicates that Buprofezin may induce cytotoxicity through mitochondria-mediated apoptosis and autophagy. This process is potentially mediated by the AMPK/mTOR signaling pathway.[12]
Toxicological Profile
Buprofezin exhibits low to moderate acute toxicity in mammals.[9][13] The primary target organs in repeat-dose studies are the liver and thyroid.[11] It is not considered to be carcinogenic or genotoxic.[13][14]
Table 2: Acute Toxicity of Buprofezin
| Species | Route | Value (LD₅₀ / LC₅₀) | Reference |
|---|---|---|---|
| Rat (Male) | Oral | 2198 mg/kg bw | [11][14] |
| Rat (Female) | Oral | 2355 mg/kg bw | [11][14] |
| Rat | Oral | 1635–3847 mg/kg bw | [9][13] |
| Rat | Dermal | > 5000 mg/kg bw | [11][14] |
| Rat | Inhalation | > 4.57 mg/L (> 4570 mg/m³) | [11][13] |
| Mouse | Oral | > 10,000 mg/kg bw | [9][14] |
| Rabbit | Oral | > 5000 mg/kg bw | [11][13] |
| Hamster | Oral | > 10,000 mg/kg bw |[9][13] |
Table 3: No-Observed-Adverse-Effect Level (NOAEL) and Acceptable Daily Intake (ADI) | Study Type | Species | NOAEL | Key Effect at LOAEL | Reference | | :--- | :--- | :--- | :--- | :--- | | 2-Year Chronic/Carcinogenicity | Rat | 0.9 mg/kg bw/day | Thyroid F-cell hypertrophy |[13][14] | | 2-Year Chronic | Dog | 2 mg/kg bw/day | Increased liver weight |[14] | | 2-Generation Reproduction | Rat | 6.46 mg/kg bw/day (Parental) | Slight changes in organ weights |[9][13] | | 2-Generation Reproduction | Rat | 6.46 mg/kg bw/day (Offspring) | Reduced pup body-weight gain |[9][13] | | Developmental Toxicity | Rat | 50 mg/kg bw/day (Maternal) | N/A |[14] | | Developmental Toxicity | Rabbit | 50 mg/kg bw/day (Maternal) | N/A |[14] | | Derived Value | Value | Basis | Reference | | Acceptable Daily Intake (ADI) | 0-0.009 mg/kg bw | Based on the 2-year rat study NOAEL with a 100-fold safety factor. |[9][13] |
Metabolism and Environmental Fate
Animal Metabolism
In rats, orally administered Buprofezin is absorbed (approximately 40-50%) and rapidly excreted, primarily within 48 hours, via feces (70-74%) and urine (22-25%).[9][13] The metabolism is extensive and occurs mainly in the liver.[13] The primary metabolic pathways include:
-
Hydroxylation of the phenyl ring and t-butyl moiety.
-
Oxidation of the sulfur atom, followed by the opening of the thiadiazinane ring.
-
Conjugation reactions with glucuronic acid and sulfate (B86663).[1][13]
Microbial Degradation
Certain microorganisms can degrade Buprofezin. For instance, Rhodococcus qingshengii YL-1 can use it as a sole carbon source.[15] The degradation is initiated by dihydroxylation of the benzene (B151609) ring, followed by dehydrogenation and aromatic ring cleavage.[15]
Environmental Fate
Buprofezin's fate in the environment is influenced by its physical and chemical properties.
Table 4: Environmental Fate of Buprofezin
| Parameter | Description | Value / Finding | Reference |
|---|---|---|---|
| Soil Metabolism | Aerobic Half-Life | 27 to 84.1 days | [4] |
| Field Dissipation | Half-Life | 38 days | [4] |
| Hydrolysis | Stability | Stable at pH 7 and 9; hydrolyzes at pH 5 (half-life of 51 days).[13] | [13] |
| Photolysis | Stability | Stable to photolysis on soil; aqueous photolysis is not a major degradation route.[1][4] | [1][4] |
| Mobility | Soil Sorption (Kd) | 11 to 277 mL/g; indicates moderate to low mobility.[4] | [4] |
| Leaching Potential | Movement in Soil | Low potential to leach; not detected below 7.5 cm in field studies.[4] |[4] |
Experimental Protocols
Residue Analysis in Agricultural Commodities
This protocol is a generalized procedure based on common methods for determining Buprofezin residues in crops like citrus, almonds, and cottonseed using Gas Chromatography (GC).[13][16]
Objective: To quantify the total extractable residues of Buprofezin.
Limit of Quantitation (LOQ): Typically 0.05 ppm (mg/kg).[16]
Methodology:
-
Extraction:
-
Homogenize a representative sample of the crop matrix.
-
Extract a known weight of the macerated sample (e.g., 25 g) by blending with acetone.
-
Filter the extract and concentrate it using a rotary evaporator to remove the acetone, leaving the aqueous phase.
-
-
Acidification and Liquid-Liquid Partitioning (Cleanup):
-
Transfer the aqueous extract to a separatory funnel using 1M hydrochloric acid.
-
Perform a cleanup partition by shaking with hexane (B92381). Discard the hexane phase.
-
Back-partition the remaining acidic aqueous phase with dichloromethane (B109758) (e.g., 2 x 50 mL). Shake for approximately one minute for each partition and allow layers to separate.[16]
-
-
Drying and Concentration:
-
Column Chromatography (Cleanup):
-
Redissolve the residue in a small volume of a suitable solvent (e.g., hexane).
-
Perform column cleanup using a Florisil solid-phase extraction (SPE) column.
-
Elute the Buprofezin from the column using a solvent mixture (e.g., 20% ethyl acetate (B1210297) in hexane).[16]
-
Evaporate the eluate to dryness and redissolve the final residue in a precise volume of toluene (B28343) for analysis.[16]
-
-
Quantification:
-
Analyze the final sample solution using a Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (GC-NPD) or a Mass Spectrometer (GC-MS).[13][16]
-
Prepare a standard curve using certified reference standards of Buprofezin at known concentrations.
-
Calculate the residue concentration in the original sample by comparing the peak height or area from the sample chromatogram to the standard curve, accounting for sample weight and dilution factors.[16]
-
Animal Metabolism Study Protocol (Rat)
This protocol is a generalized summary of studies investigating the metabolism of Buprofezin in rats.[9][13]
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of Buprofezin.
Methodology:
-
Test Substance Preparation:
-
Synthesize radiolabeled Buprofezin, typically with ¹⁴C in the phenyl ring ([phenyl-¹⁴C]buprofezin), to facilitate tracking.[13]
-
-
Animal Dosing:
-
Use Sprague-Dawley rats, fasted prior to administration.
-
Administer a single oral dose of [¹⁴C]buprofezin via gavage. Studies often use multiple dose levels (e.g., 10 mg/kg and 100 mg/kg bw) to assess dose-dependency.[9][13]
-
For excretion balance studies, house rats individually in metabolism cages that allow for the separate collection of urine and feces.
-
-
Sample Collection:
-
Collect urine and feces at predetermined intervals (e.g., 6, 12, 24, 48, 72, 96 hours) post-dosing.
-
For distribution studies, euthanize groups of animals at various time points (e.g., 2, 9, 24, 96 hours). Collect blood and a wide range of tissues and organs (liver, kidney, adipose tissue, thyroid, etc.).[9]
-
To study biliary excretion, use bile-duct cannulated rats and collect bile over a set period (e.g., 24-48 hours).[9][13]
-
-
Sample Analysis:
-
Measure total radioactivity in collected samples (urine, feces homogenates, bile, tissues) using Liquid Scintillation Counting (LSC) to determine the extent of absorption and excretion.
-
For metabolite profiling, extract samples with appropriate solvents. Analyze extracts using techniques like High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify metabolites.
-
-
Data Analysis:
-
Calculate the percentage of the administered radioactive dose recovered in urine, feces, and tissues over time.
-
Determine pharmacokinetic parameters such as Cmax (peak concentration) and Tmax (time to peak concentration) from blood/plasma radioactivity levels.[13]
-
Characterize the chemical structure of metabolites and propose a metabolic pathway.
-
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. Buprofezin (Ref: PP 618) [sitem.herts.ac.uk]
- 3. The Foundational Role of Buprofezin in Modern Pest Management [hbjrain.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Buprofezin , Analysis standard product, 99.5% , 69327-76-0 - CookeChem [cookechem.com]
- 6. Buprofezin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. Buprofezin | 69327-76-0 [chemicalbook.com]
- 9. apps.who.int [apps.who.int]
- 10. pomais.com [pomais.com]
- 11. apvma.gov.au [apvma.gov.au]
- 12. Mitochondria-Mediated Apoptosis and Autophagy Participate in Buprofezin-Induced Toxic Effects in Non-Target A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fao.org [fao.org]
- 14. hpmindia.com [hpmindia.com]
- 15. Molecular Mechanism and Genetic Determinants of Buprofezin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nucleus.iaea.org [nucleus.iaea.org]
